molecular formula C11H8Cl2O4 B11799950 2-(2,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

2-(2,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B11799950
M. Wt: 275.08 g/mol
InChI Key: JRUJPFDTTRGRDT-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound characterized by its unique structure, which includes a dichlorophenyl group attached to a tetrahydrofuran ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the reaction of 2,4-dichlorophenylacetic acid with a suitable reagent to form the tetrahydrofuran ring. One common method involves the use of a cyclization reaction under acidic conditions, where the carboxylic acid group reacts with an alcohol to form the tetrahydrofuran ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, leading to more efficient mass transfer and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its tetrahydrofuran ring and carboxylic acid group provide unique chemical properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H8Cl2O4

Molecular Weight

275.08 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H8Cl2O4/c12-5-1-2-6(8(13)3-5)10-7(11(15)16)4-9(14)17-10/h1-3,7,10H,4H2,(H,15,16)

InChI Key

JRUJPFDTTRGRDT-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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